Isoxazolo[5,4-e]indolizine
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Overview
Description
Isoxazolo[5,4-e]indolizine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of indolizines, which are known for their diverse biological activities and utility in various fields of research.
Preparation Methods
The synthesis of Isoxazolo[5,4-e]indolizine typically involves cyclization reactions starting from pyridine or pyrrole scaffolds. One common method is the oxidative coupling of 2-alkylpyridines, which can be achieved using transition metal-catalyzed reactions . Another approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation . Industrial production methods often rely on these well-established synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Isoxazolo[5,4-e]indolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles, leading to the formation of various substituted derivatives. Major products formed from these reactions include functionalized indolizines and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimitotic agent, particularly in overcoming multidrug resistance in cancer cells . Its ability to inhibit tubulin polymerization makes it a valuable tool in cancer therapy. Additionally, this compound has been explored for its antimicrobial and antioxidant properties, further expanding its utility in biological research .
Mechanism of Action
The mechanism of action of Isoxazolo[5,4-e]indolizine primarily involves the inhibition of tubulin polymerization, which disrupts the mitotic process in cancer cells . This leads to cell cycle arrest and apoptosis, making it an effective antimitotic agent. The compound targets the microtubule network within the cell, preventing the proper formation of the mitotic spindle and thereby inhibiting cell division.
Comparison with Similar Compounds
Isoxazolo[5,4-e]indolizine can be compared to other indolizine derivatives, such as [1,2]oxazolo[5,4-e]isoindoles and oxazolo[3,2-a]pyridines . While these compounds share a similar core structure, this compound is unique in its specific arrangement of atoms and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to overcome multidrug resistance in cancer cells sets it apart from other related compounds, highlighting its potential as a therapeutic agent.
Properties
CAS No. |
110799-54-7 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
[1,2]oxazolo[5,4-e]indolizine |
InChI |
InChI=1S/C9H6N2O/c1-2-8-4-3-7-6-10-12-9(7)11(8)5-1/h1-6H |
InChI Key |
BKTZVIWXGILJCL-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)C=CC3=C2ON=C3 |
Synonyms |
Isoxazolo[5,4-e]indolizine (9CI) |
Origin of Product |
United States |
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